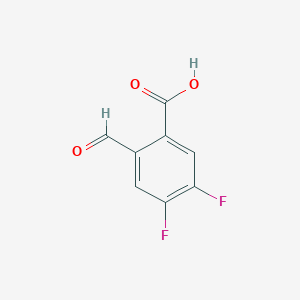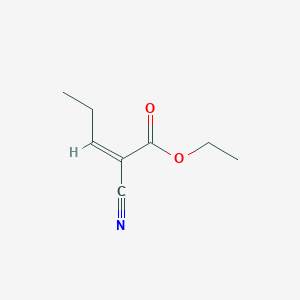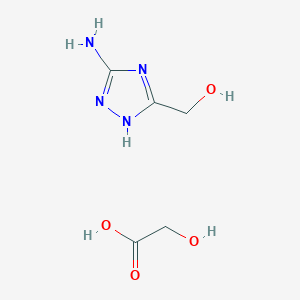
(2S)-3-azaniumyl-2-(4-chlorophenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-azaniumyl-2-(4-chlorophenyl)propanoate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an azaniumyl group, a chlorophenyl group, and a propanoate moiety, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-azaniumyl-2-(4-chlorophenyl)propanoate can be achieved through several methods. One common approach involves the solid-phase synthesis method, which is often used for preparing peptide-spacer-lipid conjugates . This method provides various linkage groups, such as amide groups, for conjugating peptides, spacers, and lipids. The synthetic procedure can be simplified, automated, and the purification process is easier at each reaction step, reducing product losses to a minimum .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated systems to ensure consistency and efficiency. The solid-phase synthesis method mentioned earlier is particularly suitable for industrial production due to its scalability and ease of automation .
化学反应分析
Types of Reactions
(2S)-3-azaniumyl-2-(4-chlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
科学研究应用
(2S)-3-azaniumyl-2-(4-chlorophenyl)propanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of various chemical products and materials.
作用机制
The mechanism of action of (2S)-3-azaniumyl-2-(4-chlorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The azaniumyl group can participate in hydrogen bonding and electrostatic interactions, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
Disodium (2S)-2-amino-3-(4-oxidophenyl)propanoate: This compound is a tyrosine derivative and shares structural similarities with (2S)-3-azaniumyl-2-(4-chlorophenyl)propanoate.
Other Amino Acid Derivatives: Compounds like L-tyrosine disodium salt and other amino acid derivatives have similar functional groups and properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in various types of chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial use.
属性
IUPAC Name |
(2S)-3-azaniumyl-2-(4-chlorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFOMSKIIHPPCQ-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C[NH3+])C(=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C[NH3+])C(=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Benzo[1,3]dioxol-4-ylethanol](/img/structure/B8012730.png)











![(2S)-4-[(tert-butoxy)carbonyl]thiomorpholine-2-carboxylic acid](/img/structure/B8012833.png)

